N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

HDAC inhibition Zinc-binding group Epigenetic probe design

N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9, molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g/mol) is a small-molecule research compound comprising an ortho-aminoacetanilide core coupled to a cyclopent-2-en-1-yl hydrophobic cap group via an acetamide linker. The 2-aminophenyl moiety constitutes a recognized zinc-binding group (ZBG) motif capable of bidentate chelation of the catalytic zinc ion in class I histone deacetylase (HDAC) enzymes, a characteristic shared with the clinically studied benzamide HDAC inhibitor class.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1153541-71-9
Cat. No. B1518306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
CAS1153541-71-9
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CC(C=C1)CC(=O)NC2=CC=CC=C2N
InChIInChI=1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16)
InChIKeyIQVUGXWFXKDEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9, molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g/mol) is a small-molecule research compound comprising an ortho-aminoacetanilide core coupled to a cyclopent-2-en-1-yl hydrophobic cap group via an acetamide linker [1]. The 2-aminophenyl moiety constitutes a recognized zinc-binding group (ZBG) motif capable of bidentate chelation of the catalytic zinc ion in class I histone deacetylase (HDAC) enzymes, a characteristic shared with the clinically studied benzamide HDAC inhibitor class [2]. The compound is commercially available at 95% minimum purity from multiple vendors, with a reported melting point of 128–130 °C, predicted logP of 1.8, and topological polar surface area of 55.1 Ų [1].

Why N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Cannot Be Replaced by Simpler N-(2-Aminophenyl)acetamide or Benzamide Analogs


Generic substitution among N-(2-aminophenyl)amide derivatives is precluded by the fact that the hydrophobic cap group (the moiety distal to the zinc-binding 2-aminophenyl unit) is the primary determinant of HDAC isoform selectivity, binding potency, and surface recognition within the enzyme's active site tunnel [1]. In well-characterized N-(2-aminophenyl)benzamide series, changing the cap group from a simple acetyl (as in CI-994/tacedinaline) to chiral heterocycles has been shown to shift HDAC3 IC₅₀ values over 70-fold and alter class I selectivity profiles [1]. The cyclopent-2-en-1-yl group in CAS 1153541-71-9 introduces a conformationally restricted, unsaturated cyclic cap that is structurally distinct from the saturated cyclopentyl, aromatic phenyl, or simple methyl caps found in the closest commercially available analogs, and therefore cannot be assumed to yield equivalent target engagement or selectivity without empirical verification [2].

N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Zinc-Binding Group Identity: Ortho-Aminoacetanilide vs. Benzamide Motif in HDAC Inhibitor Design

The compound contains the N-(2-aminophenyl)acetamide motif, a validated zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in class I HDAC enzymes (HDAC1, HDAC2, HDAC3) via its ortho-amino and carbonyl oxygen atoms [1]. In a published series of N-(2-aminophenyl)benzamide HDAC inhibitors, compound 24a — bearing a chiral heterocyclic cap group — exhibited IC₅₀ values of 930 nM (HDAC1), 85 nM (HDAC2), 12 nM (HDAC3-NCoR1), and 4,100 nM (HDAC8), demonstrating class I selectivity with a 340-fold preference for HDAC3 over HDAC8 [1]. While the target compound employs an acetamide rather than a benzamide linker and a cyclopent-2-en-1-yl cap rather than a heterocyclic cap, the shared 2-aminophenyl ZBG pharmacophore establishes its membership in this target class and provides a structural rationale for HDAC-focused screening campaigns [2].

HDAC inhibition Zinc-binding group Epigenetic probe design

Cap Group Conformational Restriction: Cyclopent-2-en-1-yl Double Bond Geometry vs. Saturated Cyclopentyl Analogs

The cyclopent-2-en-1-yl cap group contains an endocyclic double bond that introduces sp² hybridization at two ring carbons (C2 and C3), constraining the five-membered ring into a flatter, more rigid conformation compared to fully saturated cyclopentyl analogs [1]. The PubChem-computed structure confirms one undefined atom stereocenter at the cyclopentene ring attachment point (C1'), with a rotatable bond count of 3 (vs. 4 in saturated N-(2-aminophenyl)-2-cyclopentylacetamide), indicating greater conformational restriction [1]. In HDAC inhibitor SAR, cap group rigidity has been shown to modulate isoform selectivity by restricting the orientations accessible for surface residue interactions at the enzyme's outer rim [2]. N-(2-aminophenyl)-2-cyclopentylacetamide (C₁₃H₁₈N₂O, MW 218.29) — the closest saturated analog — lacks this double bond, resulting in higher conformational entropy and potentially altered target recognition .

Conformational restriction Structure-activity relationship Cap group design

Lipophilicity and Permeability Profile: Predicted logP and TPSA vs. CI-994 (Tacedinaline) and N-(2-Aminophenyl)benzamide

The predicted XLogP3 of 1.8 for the target compound positions it in a moderate lipophilicity range, balancing membrane permeability with aqueous solubility [1]. Its topological polar surface area (TPSA) of 55.1 Ų is below the 140 Ų threshold generally predictive of oral bioavailability and is comparable to that of CI-994 (tacedinaline; TPSA ≈ 55 Ų) and N-(2-aminophenyl)benzamide (TPSA ≈ 55 Ų) [1][2]. However, the cyclopent-2-en-1-yl cap imparts a distinct logP of 1.8, which is higher than CI-994 (XLogP3 ≈ 1.1) due to the larger hydrophobic surface of the cyclopentene ring vs. the acetyl cap, yet lower than many fully aromatic benzamide HDAC inhibitors (logP typically 2.5–3.5) [3]. This intermediate lipophilicity may offer a differentiated pharmacokinetic starting point for lead optimization [2].

Lipophilicity Drug-likeness Physicochemical profiling

Thermal Stability and Solid-State Handling: Melting Point Differentiation from N-(2-Aminophenyl)acetamide

The target compound exhibits a melting point of 128–130 °C, which is substantially higher than that of the simpler N-(2-aminophenyl)acetamide (2′-aminoacetanilide, CAS 34801-09-7, mp ≈ 86–88 °C) and N-(2-aminophenyl)benzamide (mp ≈ 108–112 °C) [1]. This elevated melting point reflects stronger intermolecular hydrogen bonding in the crystal lattice, likely mediated by the combination of the ortho-amino group (HBD = 2) and the acetamide carbonyl (HBA = 2), coupled with the conformationally restricted cyclopentene ring that may facilitate more efficient crystal packing . The higher melting point translates into improved solid-state stability under ambient storage conditions, with the AKSci vendor specification recommending long-term storage in a cool, dry place without special atmospheric handling requirements .

Thermal stability Solid-state properties Compound storage

Procurement Scalability and Cost Structure: Multi-Vendor Availability with Documented Pricing Tiers

The compound is commercially available from multiple independent vendors (AKSci, Enamine, Leyan) at a standardized purity of 95%, with documented pricing that scales non-linearly with quantity [1]. AKSci offers quantities from 50 mg ($175) to 10 g ($4,023), with a per-gram cost decreasing from approximately $3,500/g at the 50 mg scale to approximately $402/g at the 10 g scale — a roughly 8.7-fold reduction in unit cost across the available size range . This multi-vendor sourcing with transparent pricing contrasts with single-source or discontinued availability for certain structurally related analogs (e.g., the CymitQuimica listing for this same compound is discontinued) . The Enamine catalog number (EN300-71946) and MDL number (MFCD12084053) provide additional cross-referencing identifiers for procurement verification [1].

Procurement Supply chain Cost efficiency

Linker Chemistry Differentiation: Acetamide vs. Benzamide Scaffold in HDAC Inhibitor Pharmacophores

The target compound employs an acetamide linker (-CH₂-CO-NH-) connecting the cyclopentene cap to the 2-aminophenyl ZBG, in contrast to the benzamide linker (-Ph-CO-NH-) found in the majority of clinically studied N-(2-aminophenyl)benzamide HDAC inhibitors (e.g., entinostat/MS-275, chidamide) [1]. The acetamide linker introduces a methylene spacer that increases conformational flexibility at the linker-ZBG junction (one additional sp³-hybridized carbon) while reducing the overall molecular length compared to the benzamide series [2]. A crystal structure of HDAC2 bound to a CI-994 analog (PDB: 4LY1) revealed that the acetamide moiety is oriented outside the HDAC active site, suggesting that the linker chemistry primarily influences cap group positioning rather than direct zinc coordination [3]. This linker distinction means that SAR established for benzamide-based HDAC inhibitors cannot be directly extrapolated to acetamide-linked analogs without experimental validation of binding mode and potency [1].

Linker design Pharmacophore optimization HDAC inhibitor scaffold

Recommended Application Scenarios for N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Based on Structural Differentiation Evidence


HDAC Isoform Selectivity Screening: Cap Group SAR Exploration with a Conformationally Restricted Cyclopentenyl Motif

The compound is best deployed as a screening candidate in HDAC isoform selectivity panels (HDAC1–HDAC11), where its cyclopent-2-en-1-yl cap — featuring a conformation-restricting endocyclic double bond — can be directly compared against saturated cyclopentyl and aromatic phenyl cap analogs to quantify the contribution of cap unsaturation to isoform selectivity [1]. The established class I selectivity of the N-(2-aminophenyl)amide pharmacophore (HDAC1–3 preference over HDAC8, as demonstrated with benzamide 24a) provides a rational starting hypothesis [1]. The compound's moderate logP (1.8) and low TPSA (55.1 Ų) support cell permeability in standard HDAC cellular assay formats (e.g., histone H3K9 acetylation in Jurkat or HeLa cells) [2].

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Zinc-Binding Fragment with a Non-Aromatic Hydrophobic Cap

With a molecular weight of 216.28 Da, 16 heavy atoms, and a validated 2-aminophenyl ZBG, this compound meets fragment library criteria (MW < 300 Da, heavy atom count < 20) while offering a non-aromatic, partially unsaturated cap group rarely represented in commercial fragment collections [1]. The cyclopentene ring provides a distinct shape complementarity profile for surface pocket recognition on HDAC enzymes or other zinc-dependent hydrolases, complementing the planar aromatic caps (phenyl, pyridyl) that dominate existing fragment libraries [1]. The compound's melting point (128–130 °C) and ambient storage stability support fragment screening by thermal shift assay (TSA) or STD-NMR without requiring cold-chain handling .

Chemical Probe Development: Acetamide-Linked Scaffold for Exploring Non-Benzamide HDAC Chemotypes

The acetamide linker distinguishes this compound from the benzamide-based HDAC inhibitors that dominate the clinical pipeline (entinostat, chidamide, CI-994), offering a structurally divergent starting point for chemical probe development [1]. As demonstrated in HDAC2 co-crystal structures, acetamide-linked inhibitors orient the cap group differently within the active site tunnel compared to benzamide-linked analogs, potentially accessing distinct subsites or enabling selectivity profiles unattainable with the benzamide scaffold [2]. This compound can serve as a basis for parallel medicinal chemistry optimization of both the cyclopentene cap (via substitution at the allylic positions) and the linker region, with the 2-aminophenyl ZBG retained as the conserved zinc-chelating anchor [1].

Procurement for Medium-Throughput Screening: Cost-Effective Milligram-to-Gram Scale Supply Chain

Researchers planning medium-throughput screening campaigns (e.g., 96-well or 384-well format at 10–100 μM) can procure this compound at gram scale (~$933/g) through AKSci with a one-week lead time, supported by documented purity specifications (95% minimum) and quality assurance documentation (SDS and COA available upon request) [1]. The availability from multiple vendors (AKSci, Enamine, Leyan) provides supply chain redundancy, and the MDL identifier (MFCD12084053) enables cross-vendor lot tracking [2]. The compound is classified as non-hazardous for DOT/IATA transport, simplifying international shipping logistics for collaborative screening networks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.